tert-butyl 4-(2-oxooxolan-3-yl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(2-oxooxolan-3-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a tetrahydrofuran-2-one moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxotetrahydrofuran-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran, and triethylamine is often used as a base to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(2-oxotetrahydrofuran-3-yl)piperazine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(2-oxooxolan-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
tert-butyl 4-(2-oxooxolan-3-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic effects, such as anticancer and antiviral agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxotetrahydrofuran-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-butyl 4-(2-oxooxolan-3-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
Molecular Formula |
C13H22N2O4 |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxooxolan-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10-4-9-18-11(10)16/h10H,4-9H2,1-3H3 |
InChI Key |
GPFNJRALLLNKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCOC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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